N-(2-chloro-4-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
This compound features a fused thiazolo[4,5-d]pyrimidin core, a thiomorpholin-4-yl substituent at position 2, and an acetamide group linked to a 2-chloro-4-methylphenyl moiety. The chloro-methylphenyl acetamide may influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S2/c1-11-2-3-13(12(19)8-11)21-14(25)9-24-10-20-16-15(17(24)26)28-18(22-16)23-4-6-27-7-5-23/h2-3,8,10H,4-7,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBOUIPEAMIOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thiazolopyrimidine core.
Introduction of the Thiomorpholine Ring: The thiomorpholine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Chloro-Methylphenyl Group: The final step involves the attachment of the chloro-methylphenyl group to the thiazolopyrimidine core via a coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(2-chloro-4-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide exhibit promising antimicrobial properties. For instance, derivatives of thiazole and pyrimidine have been synthesized and evaluated for their antimicrobial efficacy against various bacterial strains and fungi. The studies typically employ methods such as the turbidimetric method for bacterial cultures and agar diffusion for fungal assessments.
In a comparative study, several synthesized derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Anticancer Properties
The anticancer activity of this compound class is particularly noteworthy. Compounds containing thiazole and pyrimidine rings have been shown to inhibit the proliferation of cancer cell lines in vitro. For example, derivatives have been tested against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), showcasing varying degrees of cytotoxicity .
Molecular docking studies suggest that these compounds interact effectively with specific cancer-related targets, potentially leading to the development of new anticancer therapies .
Case Study 1: Synthesis and Evaluation of Thiazole Derivatives
A study focused on synthesizing N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives revealed their significant antimicrobial and anticancer activities. The synthesized compounds were characterized using spectroscopic methods (NMR, IR), and their biological activities were assessed through various screening methods .
Case Study 2: Antitumor Activity Assessment
Another investigation into polyfunctionally substituted heterocyclic compounds derived from acetamide showed promising antitumor effects. The synthesized products exhibited high inhibitory effects against various cancer cell lines when screened in vitro .
Summary of Findings
| Application | Methodology | Results |
|---|---|---|
| Antimicrobial | Turbidimetric method; agar diffusion | Significant activity against multiple strains |
| Anticancer | MCF7 cell line assays; molecular docking | High cytotoxicity; effective target interaction |
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Analogues in Thiazole/Thiazolidinone Families
Table 1: Core Structure and Substituent Comparisons
Key Observations :
- Thiomorpholin-4-yl in the target compound replaces morpholin-4-yl in compound 6a, introducing a sulfur atom that may improve solubility or redox activity .
- The 2-chloro-4-methylphenyl acetamide group provides steric and electronic differences compared to 4-chlorobenzyl (6a) or diphenylquinoxalinyl (4a), influencing pharmacokinetic properties .
Thiomorpholin-Containing Analogues
Table 2: Thiomorpholin Derivatives
Key Observations :
- The shared thiomorpholin-4-yl group in these compounds suggests a role in modulating electron density and hydrogen-bonding capacity. However, the target's thiazolo-pyrimidin core may confer distinct binding kinetics compared to pyridazinone-based analogues .
- The 2-chloro-4-methylphenyl group in the target compound differs from 2-fluorophenyl () or phenethyl (), which could alter membrane permeability and metabolic stability.
Biological Activity
N-(2-chloro-4-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with potential therapeutic applications. Its unique structure includes a thiomorpholine ring and a thiazolopyrimidine core, which contribute to its biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H18ClN5O2S2 |
| CAS Number | 1223985-14-5 |
| Molecular Weight | 397.94 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For example, studies have shown that similar thiazole derivatives exhibit inhibitory effects on cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory properties .
- Receptor Modulation : It could modulate cellular receptors involved in signaling pathways. This modulation can influence processes such as cell proliferation and apoptosis.
- DNA/RNA Interaction : The compound may interact with nucleic acids, impacting gene expression and protein synthesis. Such interactions are often crucial for anticancer activities.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to the thiazolopyrimidine family. For instance:
- A study reported that thiazole derivatives demonstrated significant anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines through mechanisms involving apoptosis induction .
- The specific compound has not been extensively studied for its anticancer properties; however, its structural analogs suggest a potential for similar activity.
Anti-inflammatory Effects
Research indicates that compounds with similar structures can act as COX inhibitors:
- One study highlighted that certain thiazole-based compounds exhibited selective COX-II inhibitory activity with IC50 values ranging from 0.52 to 22.25 μM . This suggests that this compound may also possess anti-inflammatory properties worth investigating.
Case Study 1: Synthesis and Evaluation
In a recent study focused on thiazole derivatives:
- Researchers synthesized several compounds and evaluated their biological activities against various cancer cell lines.
- Compounds with similar structural motifs showed promising results in reducing cell viability and inducing apoptosis .
Case Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on thiazole-based compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-chloro-4-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide, and how can purity be ensured?
- Methodology : The synthesis typically involves sequential functionalization of the thiazolopyrimidine core. Key steps include:
- Thiomorpholine introduction : Use nucleophilic substitution with thiomorpholine under reflux in anhydrous dichloromethane (DCM) .
- Chlorinated phenyl coupling : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with (2-chloro-4-methylphenyl)boronic acid. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and base (e.g., K₂CO₃) in tetrahydrofuran (THF) at 80°C .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular weight .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and stability?
- Methodology :
- Structural confirmation : Combine ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to assign aromatic protons, thiomorpholine peaks, and acetamide linkages. FT-IR validates carbonyl (C=O, ~1650 cm⁻¹) and thioamide (C-S, ~650 cm⁻¹) groups .
- Stability assessment : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor degradation products via UPLC-MS/MS and compare with synthetic standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Assay standardization : Replicate experiments using consistent cell lines (e.g., MCF-7 for anticancer studies) and normalize to reference inhibitors. Control for solvent effects (e.g., DMSO ≤0.1%) .
- Orthogonal validation : Pair enzymatic assays (e.g., kinase inhibition) with cellular viability assays (MTT/WST-1) to distinguish target-specific effects from cytotoxicity .
- Structural analogs comparison : Use molecular docking (AutoDock Vina) to correlate substituent variations (e.g., chloro vs. methoxy groups) with activity differences. Reference analogs like N-(5-chloro-2-methylphenyl)-... from PubChem data .
Q. What strategies optimize reaction yields during scale-up synthesis while minimizing byproducts?
- Methodology :
- Continuous flow chemistry : Implement microreactors for thiomorpholine coupling to enhance mixing and heat transfer, reducing side reactions (e.g., over-oxidation) .
- DoE optimization : Use a central composite design to model variables (temperature, catalyst ratio, solvent polarity). Prioritize factors via ANOVA and refine conditions (e.g., 70°C, 1:1.2 molar ratio) .
- In-line monitoring : Employ PAT tools (ReactIR) to track intermediate formation and adjust reagents in real-time .
Q. How does the compound’s thiomorpholine-thiazolopyrimidine scaffold influence its pharmacokinetic properties?
- Methodology :
- LogP determination : Use shake-flask method (octanol/water) or computational prediction (ChemAxon) to assess lipophilicity. Compare with analogs lacking thiomorpholine (e.g., LogP reduction by ~0.5 units enhances solubility) .
- Metabolic stability : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS. Identify major metabolites (e.g., sulfoxide formation via CYP3A4) .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction. High binding (>90%) may correlate with prolonged half-life .
Key Recommendations
- For reproducibility : Document reaction parameters (e.g., degassing steps for cross-coupling) and batch-specific NMR shifts .
- Advanced SAR studies : Synthesize fluorinated or methylated analogs to explore steric/electronic effects on target engagement .
- Toxicity screening : Use zebrafish models to assess acute toxicity (LC₅₀) and organ-specific effects before in vivo trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
